2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole
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Overview
Description
2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole is a heterocyclic compound that features both benzimidazole and benzothiazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole typically involves the condensation of 2-aminobenzothiazole with 2-formylbenzimidazole under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, often with the aid of catalysts like p-toluenesulfonic acid or sodium acetate. The reaction mixture is usually refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar solvents such as dimethylformamide or acetonitrile, sometimes with the addition of bases like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives (e.g., amines, alcohols)
Substitution: Substituted benzimidazole-benzothiazole derivatives
Scientific Research Applications
2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole involves its interaction with various molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-ylmethyl)-benzothiazole
- 2-(1H-Benzimidazol-2-ylmethyl)-benzoxazole
- 2-(1H-Benzimidazol-2-ylmethyl)-benzimidazole
Uniqueness
2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole is unique due to the presence of both benzimidazole and benzothiazole moieties, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced binding affinity to certain biological targets, leading to improved pharmacological properties. The combination of these two heterocyclic systems in a single molecule allows for versatile interactions with various enzymes and receptors, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S/c1-2-6-11-10(5-1)16-14(17-11)9-15-18-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLURXEZDKXSDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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